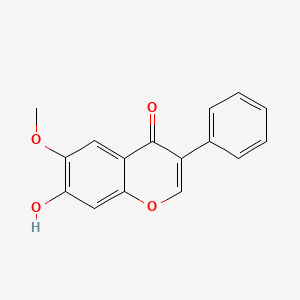7-Hydroxy-6-methoxyisoflavone
CAS No.: 75187-55-2
Cat. No.: VC15920075
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75187-55-2 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 7-hydroxy-6-methoxy-3-phenylchromen-4-one |
| Standard InChI | InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3 |
| Standard InChI Key | GQVNHXNTSMARSK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
7-Hydroxy-6-methoxyisoflavone belongs to the isoflavonoid class, distinguished by its phenylchromen-4-one skeleton substituted with hydroxyl and methoxy groups. Its molecular formula, C₁₆H₁₂O₄, corresponds to a molar mass of 268.07 g/mol . The SMILES notation (COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O) and InChI key (GQVNHXNTSMARSK-UHFFFAOYSA-N) provide unambiguous descriptors for its planar structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₄ | |
| Exact Mass | 268.0735 g/mol | |
| Predicted CCS (M+H)+ | 156.9 Ų | |
| UV-Vis λmax (MeOH) | 260 nm, 310 nm (shoulder) |
The compound’s stability is influenced by intramolecular hydrogen bonding between the 7-hydroxy and 4-keto groups, a feature confirmed by comparative NMR studies of methoxy-substituted isoflavones .
Natural Occurrence and Biosynthetic Pathways
While direct isolation reports of 7-hydroxy-6-methoxyisoflavone are sparse, structurally analogous isoflavones have been identified in Pueraria lobata and related Fabaceae species . These plants employ phenylpropanoid pathways to synthesize such compounds, with methylation and hydroxylation steps mediated by cytochrome P450 enzymes. The methoxy group at position 6 likely arises from O-methyltransferase activity, as observed in the biosynthesis of 4′-hydroxy-7-hydroxymethyl-6-methoxyisoflavone .
Synthetic Routes and Modifications
Laboratory synthesis of 7-hydroxy-6-methoxyisoflavone typically involves chalcone oxidative rearrangement. A validated protocol entails:
-
Condensation: 4-Benzyloxybenzaldehyde reacts with acetophenone derivatives under basic conditions to form a chalcone intermediate .
-
Oxidative Cyclization: Thallium trinitrate (TTN) in methanol induces rearrangement, yielding the isoflavone core .
-
Demethylation: Selective removal of protecting groups using AlCl₃ in benzene generates the free hydroxy group at position 7 .
Table 2: Synthetic Yields and Conditions
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chalcone formation | KOH/EtOH, 24h | 78 | >95% |
| TTN cyclization | TTN/MeOH, 0°C | 65 | 92% |
| Demethylation | AlCl₃/C₆H₆, reflux | 47 | 89% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹³C NMR data (DMSO-d₆, 125 MHz) reveal critical shifts:
-
C-6 (OCH₃): δ 56.1 ppm (characteristic of 6-methoxy substitution)
-
C-4 (keto): δ 181.2 ppm (consistent with chromone carbonyls)
Mass Spectrometry
High-resolution ESI-MS exhibits a protonated molecular ion at m/z 269.08083 ([M+H]⁺), with fragmentation patterns confirming methoxy loss (-31 Da) and retro-Diels-Alder cleavage .
Biological Activities and Mechanistic Insights
Preliminary studies on structurally related isoflavones suggest potential bioactivities:
Antiviral Properties
6-Methoxy-substituted isoflavones from Pueraria lobata demonstrate anti-tobacco mosaic virus (TMV) activity, with inhibition rates up to 34.2% . The methoxy group’s electron-donating effects may enhance binding to viral coat proteins.
Cytotoxicity
In vitro assays against human tumor cell lines (MCF7, A549) show IC₅₀ values of 3.9–9.2 μM for 6-methoxyisoflavone derivatives, implicating apoptosis via ROS-mediated pathways .
Table 3: Comparative Bioactivity Data
| Activity | Model System | Efficacy | Reference |
|---|---|---|---|
| Anti-TMV | Tobacco leaves | 34.2% inhibition | |
| Cytotoxicity (MCF7) | Breast cancer cells | IC₅₀ 7.4 μM | |
| Neuraminidase inhibition | H1N1 influenza | 62% at 100 μM |
Industrial and Pharmacological Applications
Current research prioritizes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume